Product packaging for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline(Cat. No.:CAS No. 612494-86-7)

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline

Cat. No.: B053204
CAS No.: 612494-86-7
M. Wt: 264.12 g/mol
InChI Key: PKOMFXCFEBQFMN-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a sophisticated fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique pyrano[2,3-b]quinoline scaffold, a privileged structure known for its diverse biological activities, which is further functionalized with a bromine atom at the 7-position. This bromo substituent serves as a versatile synthetic handle, enabling facile functionalization via cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows researchers to efficiently generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₂H₁₀BrNO B053204 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline CAS No. 612494-86-7

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMFXCFEBQFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462739
Record name 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612494-86-7
Record name 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyranoquinoline derivatives, including 7-bromo-2,3-dihydropyrano[2,3-b]quinoline. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells by blocking tubulin polymerization and causing cell cycle arrest at the G2/M phase. For instance, a library of pyranoquinolines exhibited low nanomolar potencies in HeLa and MCF-7 cells, suggesting their potential as effective anticancer agents .
  • Case Studies : A study focused on the synthesis of pyrano[3,2-c]quinolone libraries showed that specific substitutions on the aromatic ring significantly influenced their antiproliferative potency. For example, compounds with a 3-bromo substituent displayed enhanced activity, indicating the importance of structural modifications in developing effective anticancer drugs .

Antimicrobial Properties

The antimicrobial properties of quinoline derivatives have been well-documented, and this compound is no exception.

  • Antibacterial Activity : Quinoline-based compounds are known for their antibacterial properties. Studies have shown that derivatives can exhibit significant activity against various bacterial strains. For example, modifications at specific positions within the quinoline structure can enhance antibacterial efficacy against pathogens like Pseudomonas aeruginosa and others .
  • Research Findings : A review highlighted that certain quinoline derivatives possess synergistic effects when combined with nanoparticles, enhancing their antibacterial performance. This suggests that this compound could be explored further for its potential use in antimicrobial formulations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound.

  • Influence of Substituents : Various studies have shown that substituents on the quinoline scaffold significantly affect biological activity. For instance, the presence of halogens or electron-donating groups at specific positions can enhance both anticancer and antibacterial activities. This highlights the importance of careful structural design in drug development .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis; inhibits tubulin polymerization; effective against HeLa and MCF-7 cell lines
AntimicrobialExhibits significant antibacterial activity; potential for synergy with nanoparticles
Structure-ActivitySubstituents influence efficacy; halogens enhance activity

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrano[2,3-b]quinoline scaffold is part of a broader family of fused heterocyclic compounds. Below, we compare 7-bromo-2,3-dihydropyrano[2,3-b]quinoline with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison of Pyrano[2,3-b]quinoline Analogues

Compound Name Key Structural Features Pharmacological Activity Key Findings References
This compound Bromine at C7; dihydropyran fused to quinoline Limited direct data; potential antitumor Synthetic utility in halogen-mediated cross-coupling reactions.
Thiopyrano[2,3-b]quinoline Sulfur atom in pyran ring Anticancer (CB1a inhibition) Binding affinity: −5.3 to −6.1 kcal/mol; interacts with ILE-8, LYS-16, etc.
Indolo[2,3-b]quinoline Indole fused to quinoline Cytotoxic, DNA topoisomerase II inhibition IC50 values < 10 μM against HepG-2/BGC cells; forms cytotoxic metabolites.
Furo[2,3-b]quinoline Furan ring fused to quinoline Antiviral, cytotoxic Inhibits coronaviral frameshifting (IC50 ~0.5 μM); cytotoxic to MCF-7 cells.
Thieno[2,3-b]quinoline Thiophene fused to quinoline Antibacterial, antitumor Synthesized via iodocyclization; active against S. aureus (MIC ~2 μg/mL).

Pharmacological Activity

  • Anticancer Potential: Thiopyrano[2,3-b]quinoline derivatives exhibit high binding affinity (−6.1 kcal/mol) to CB1a, a protein implicated in tumor progression . Indolo[2,3-b]quinolines show cytotoxicity via CDK inhibition (e.g., 4-dihydro-3-hydroxy-5-methoxy derivative in ). this compound’s bromine may enhance DNA intercalation, though direct evidence is lacking.
  • Antimicrobial Activity: Thieno[2,3-b]quinoline derivatives display MIC values of 2–4 μg/mL against Gram-positive bacteria . Thiopyrano analogues show residual interactions with bacterial efflux pumps .

Structure-Activity Relationships (SAR)

  • Halogenation : Bromine at C7 increases electrophilicity and cross-coupling reactivity but may reduce solubility .
  • Heteroatom Substitution: Sulfur (thiopyrano) enhances binding to hydrophobic protein pockets (e.g., CB1a’s TRP-12 residue), while oxygen (furo) improves metabolic stability .
  • Planarity: Indolo[2,3-b]quinoline’s planar structure facilitates DNA intercalation, critical for topoisomerase inhibition .

Biological Activity

7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN and it features a fused pyranoquinoline structure. The bromine substitution at the 7-position is significant as it influences the compound's reactivity and biological activity.

The compound exhibits various biological activities attributed to its ability to interact with multiple cellular pathways:

  • Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cell lines by interfering with microtubule dynamics. This results in cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, a mechanism similar to well-known chemotherapeutics like paclitaxel .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its structural similarity to other quinoline derivatives known for their antimicrobial effects supports this hypothesis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on HeLa and MCF-7 cell lines. The compound demonstrated low nanomolar potency in inhibiting cell proliferation and inducing apoptosis. Flow cytometric analysis revealed significant cell cycle arrest in the G2/M phase, confirming its potential as an anticancer agent .
  • Antimicrobial Activity : In vitro assays were conducted to assess the antimicrobial properties of various pyranoquinoline derivatives, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, initial studies suggest favorable gastrointestinal absorption and blood-brain barrier permeability. These properties may enhance its therapeutic applicability in treating central nervous system disorders or cancers.

Q & A

Basic: What are the optimal synthetic routes for 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:

  • Oxidative coupling reactions using reagents like Dess-Martin periodinane to introduce bromine or other substituents (e.g., 2-bromobenzaldehyde) .
  • Microwave-accelerated Leimgruber-Batcho indole synthesis for constructing fused heterocyclic cores, followed by catalytic hydrogenation to stabilize intermediates .
  • Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate intermediates and final products .
    Optimization involves adjusting solvent systems (e.g., DMF vs. DMSO for improved yields) and catalysts (e.g., Pd(OAc)₂ with XPhos ligand for Buchwald-Hartwig amination) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals to distinguish dihydropyran protons (δ 3.42–4.81 ppm for CH₂ groups) and aromatic protons (δ 7.25–8.60 ppm) .
  • HRMS : Confirm molecular ions (e.g., m/z 380.0398 for [M+H]⁺ in brominated derivatives) and isotopic patterns (e.g., Br⁷⁹/Br⁸¹) .
  • IR : Identify carbonyl (ν ~1665–1670 cm⁻¹) and NH/OH stretches (ν ~3150–3190 cm⁻¹) to verify functional groups .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in thieno[2,3-b]quinoline derivatives .

Advanced: How can computational methods predict reactivity and regioselectivity?

  • CNDO/DFT calculations : Model atomic charges and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, thieno[2,3-b]quinoline shows enhanced reactivity at the quinoline nitrogen due to higher electron density .
  • Reactivity indices : Use Fukui functions to identify sites prone to iodocyclization (e.g., 3-alkynylquinolines forming selenopheno[2,3-b]quinoline derivatives) .
  • Mechanistic validation : Compare computed transition states (e.g., iodocyclization barriers) with experimental yields to refine synthetic pathways .

Advanced: How to resolve contradictions in catalytic systems (e.g., Pd vs. Cu)?

Contradictory data often arise from solvent/base combinations or ligand effects. Systematic approaches include:

  • Screening bases : Compare K₂CO₃ (promotes dehalogenation) with Cs₂CO₃ (improves coupling efficiency) in Pd-catalyzed N-arylations .
  • Ligand optimization : Test phosphine ligands (e.g., XPhos vs. SPhos) to enhance turnover in cross-couplings .
  • Solvent polarity : High-polarity solvents like DMSO stabilize intermediates in tandem cyclization-coupling reactions .

Advanced: How to address low yields in cyclization steps?

  • Temperature control : Perform reactions under reflux (e.g., 100–140°C in dibutyl ether) to overcome kinetic barriers .
  • Microwave assistance : Accelerate enamine formation in Leimgruber-Batcho indole synthesis, reducing side products .
  • Additives : Use iodine or CuI to promote iodocyclization, as demonstrated in thieno[2,3-b]quinoline synthesis (yields up to 72%) .

Advanced: How do structural modifications influence bioactivity?

  • Bromine positioning : Bromine at C-7 enhances electrophilicity, improving interactions with DNA G-quadruplexes (observed in indoloquinoline analogs) .
  • SAR studies : Replace the dihydropyran ring with selenophene or furan moieties and assay antimicrobial activity (e.g., MIC <0.20 μg/mL for 11-aminated benzofuroquinolines) .
  • Docking simulations : Map substituent effects (e.g., methoxy vs. methyl groups) on binding to bacterial β-glucuronidase .

Basic: What purification strategies ensure high-purity products?

  • Solvent recrystallization : Use ethanol/water mixtures to crystallize brominated derivatives (mp >300°C) .
  • HPLC : Separate regioisomers (e.g., 7-bromo vs. 6-bromo isomers) using C18 columns with acetonitrile/water gradients .
  • TLC monitoring : Track reaction progress with Rf values (e.g., 0.65 in hexane/ethyl acetate) .

Advanced: How to design cross-coupling reactions for structural diversification?

  • Sonogashira coupling : Introduce alkynyl groups at C-3 using Pd(PPh₃)₂Cl₂/CuI catalysts (e.g., 3-alkynyl-2-(methylthio)quinolines) .
  • Suzuki-Miyaura reactions : Couple boronic acids to brominated intermediates (e.g., 7-bromo-4-hydroxyquinoline) under Pd(OAc)₂/Na₂CO₃ conditions .
  • Heck reactions : Functionalize vinyl groups (e.g., 2-chloro-3-vinylquinolines) to access pyrrolo[2,3-b]quinolines .

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